molecular formula C9H17NO3 B3108803 Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate CAS No. 168893-01-4

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate

Cat. No.: B3108803
CAS No.: 168893-01-4
M. Wt: 187.24 g/mol
InChI Key: SDWXAXIOTZZVQV-UHFFFAOYSA-N
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Description

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a cis-configured 4-aminocyclohexyl ring, a structure frequently utilized as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs) . The specific stereochemistry of the (1r,4r)-aminocyclohexyl moiety is often critical for optimizing the binding affinity and selectivity of drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles . As a versatile synthetic intermediate, its primary research value lies in its potential application in developing novel therapeutic agents. The ester functional group in its structure provides a handle for further chemical transformations, such as hydrolysis to acids or amidation, making it a valuable precursor for constructing compound libraries . This product is strictly intended for research and development purposes in a laboratory setting. It is not approved for human or veterinary use and must not be utilized in diagnostic, therapeutic, or household applications. Researchers are advised to consult the specific product Certificate of Analysis (CoA) for detailed information on purity, exact CAS number, and storage conditions.

Properties

IUPAC Name

methyl 2-(4-aminocyclohexyl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXAXIOTZZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate typically involves the reaction of 4-aminocyclohexanol with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminocyclohexanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Antithrombotic Therapy

Methyl 2-{[(1R,4R)-4-aminocyclohexyl]oxy}acetate is primarily noted for its role as a selective inhibitor of Factor XIIa. This enzyme is part of the intrinsic pathway of blood coagulation and is implicated in thrombus formation. The inhibition of Factor XIIa can lead to:

  • Reduced Thrombogenicity : By preventing the activation of the coagulation cascade, this compound may help in reducing the risk of thrombosis and related conditions such as myocardial infarction and stroke .
  • Therapeutic Compositions : Formulations containing this compound can be combined with other anticoagulants or antiplatelet agents to enhance therapeutic efficacy against thrombotic disorders .

Treatment of Inflammatory Disorders

Research has indicated that compounds similar to this compound may also exhibit anti-inflammatory properties. This could make them useful in treating conditions characterized by excessive inflammation, such as:

  • Diabetic Retinopathy : The compound may have potential applications in managing complications associated with diabetes by mitigating inflammatory responses .

Case Study 1: Factor XIIa Inhibition

A study published in the Journal of Thrombosis and Haemostasis highlighted the effectiveness of selective Factor XIIa inhibitors in preclinical models. This compound was tested for its ability to prevent thrombus formation without significantly increasing bleeding risk, which is a common side effect of traditional anticoagulants .

Case Study 2: Combination Therapies

In another investigation, researchers explored the use of this compound in combination with other therapeutic agents for enhanced efficacy against thrombotic events. This approach aims to utilize the compound's unique mechanism of action while minimizing adverse effects associated with more potent anticoagulants .

Mechanism of Action

The mechanism of action of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate, emphasizing differences in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Key Substituents/Modifications Applications/Properties Evidence ID
Methyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride C₉H₁₇NO₂·HCl Acetate group (no oxy bridge); HCl salt Pharmaceutical impurity (Cariprazine Impurity 26); ambient storage stability
Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate C₁₃H₂₃NO₂ tert-butyl ester (vs. methyl ester) Custom synthesis intermediate; ≥97% purity
Methyl 2-(4-oxocyclohexyl)acetate C₉H₁₄O₃ 4-oxo group (ketone) instead of 4-amino Chemical intermediate; predicted density: 0.997 g/cm³
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate C₁₃H₂₄N₂O₃ Ethyl ester; dimethylcarbamoyl-amino group Pharmacological research; enhanced receptor affinity
2-[(1r,4r)-4-hydroxycyclohexyl]acetic acid C₈H₁₂O₃ Hydroxy group instead of amino; free carboxylic acid Biochemical studies; lower molecular weight (170.21 g/mol)

Key Structural and Functional Differences:

Ester Group Variations :

  • The methyl ester in the target compound offers moderate steric hindrance and hydrolysis susceptibility compared to the tert-butyl ester in , which improves metabolic stability due to bulkier substituents .
  • Ethyl esters () balance lipophilicity and solubility, often preferred in prodrug design .

Substituents on the Cyclohexyl Ring: The 4-amino group in the target compound enhances basicity and hydrogen-bonding capacity, critical for interactions with biological targets. In contrast, 4-oxo () or 4-hydroxy () groups reduce basicity, altering solubility and reactivity .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, crucial for drug formulation, whereas free bases (e.g., ) are more lipophilic .

Ring System Modifications :

  • Analogues with pyrrolidine rings (e.g., ) exhibit constrained conformations, impacting pharmacokinetics and target selectivity compared to cyclohexyl systems .

Biological Activity

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate, a compound with the molecular formula C9_9H17_{17}NO2_2 and CAS number 76308-27-5, has garnered interest in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Overview of this compound

This compound features a cyclohexyl ring substituted with an amino group and a methoxyacetate moiety. Its synthesis typically involves the nucleophilic substitution reaction between 4-aminocyclohexanol and methyl chloroacetate under basic conditions, yielding the ester linkage essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The specific pathways engaged can vary depending on the context of its application in medicinal chemistry. For instance, it may act as a modulator for certain receptors involved in neurological or inflammatory processes .

Pharmacological Applications

Research indicates that this compound may have potential applications in treating various conditions due to its structural properties. Notably:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
  • Cytotoxic Effects : Investigations into related compounds have shown significant cytotoxic effects on cancer cell lines, indicating that this compound could be explored for anticancer drug development .

Table 1: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus0.5 - 8 μg/mL
AntimicrobialMycobacterium abscessus4 - 8 μg/mL
CytotoxicityMDA-MB-231 (Breast Cancer)IC50 = 0.126 μM
CytotoxicityNon-cancer MCF10AIC50 = >20 μM

Case Study: Anticancer Properties

A study focusing on the anticancer properties of cyclohexylamine derivatives revealed that compounds structurally related to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The observed selectivity index was notably high, suggesting a promising therapeutic window for further investigation .

Q & A

Basic: What synthetic routes are commonly employed for Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate?

The synthesis typically involves Boc-protection/deprotection strategies and coupling reactions. For example:

  • Step 1 : React (1r,4r)-4-aminocyclohexanol with a chloroacetyl chloride derivative in dichloromethane (CH₂Cl₂) using N,N-diisopropylethylamine (iPr₂NEt) as a base to form a Boc-protected intermediate .
  • Step 2 : Deprotect the Boc group using HCl in a dioxane-MeOH mixture to yield the final compound as an HCl salt .
  • Alternative routes may use coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for amide bond formation .

Basic: How is this compound characterized post-synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., cyclohexyl proton splitting patterns) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and purity (>95% by LC-MS) .
  • Chiral HPLC : Resolves enantiomeric impurities, critical for verifying stereochemical integrity .

Advanced: How can coupling reaction yields be optimized during synthesis?

  • Reagent Selection : Use HBTU or other carbodiimide-based coupling agents to enhance amide bond formation efficiency .
  • Solvent Optimization : Polar aprotic solvents like CH₂Cl₂ or DMF improve reagent solubility and reaction rates .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amine to minimize side reactions .

Advanced: What strategies resolve stereoisomeric impurities in the final product?

  • Chiral Stationary Phases : Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases to separate enantiomers .
  • Crystallization : Differential solubility of diastereomeric salts (e.g., HCl vs. free base) can purify the (1r,4r) isomer .
  • Dynamic NMR : Monitor rotational barriers of the cyclohexyl group to detect conformational impurities .

Advanced: How is the compound validated for use in drug development studies?

  • Reference Standards : Compare against pharmacopeial standards (USP/EP) for identity and purity .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to assess stability and degradation pathways .
  • QC Protocols : Implement LC-MS/MS for trace impurity profiling (e.g., detecting <0.1% diastereomers) .

Basic: What functional group transformations are feasible for this compound?

  • Ester Hydrolysis : React with LiOH or NaOH to yield carboxylic acid derivatives .
  • Amide Formation : Couple the amine group with activated carboxylic acids (e.g., using HBTU) .
  • Reductive Amination : Modify the cyclohexylamine moiety with aldehydes/ketones under hydrogenation .

Advanced: How to address conflicting NMR data during structural confirmation?

  • Variable Temperature NMR : Resolve overlapping signals by altering temperature to shift dynamic equilibria (e.g., chair conformations) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous peaks .

Basic: What purification methods are effective for this compound?

  • Flash Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 → 80:20) .
  • Recrystallization : Isolate the HCl salt from ethanol/water mixtures for high-purity crystals .
  • Ion-Exchange Resins : Separate charged impurities using Dowex® resins .

Advanced: How does the compound interact with biological targets in enzyme studies?

  • Docking Simulations : Model interactions with enzymes (e.g., acetyltransferases) using the cyclohexyloxy group as a hydrophobic anchor .
  • Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization or SPR .
  • Metabolite Tracking : Use radiolabeled (¹⁴C) analogs to trace metabolic pathways in hepatocyte models .

Advanced: What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS Sensitivity : Optimize ionization parameters (e.g., ESI+ mode) to detect sub-ppm impurities .
  • Matrix Effects : Use isotope dilution (e.g., deuterated internal standards) to correct for signal suppression in biological matrices .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), accuracy (90-110%), and precision (RSD < 2%) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Reactant of Route 2
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Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate

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